molecular formula C11H12N4O2S B1612387 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid CAS No. 917217-91-5

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid

Cat. No. B1612387
M. Wt: 264.31 g/mol
InChI Key: KRXDTLGLJWDPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is a chemical compound with a molecular formula C11H12N4OS. It is a tetrazole-based thioether derivative that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is not fully understood. However, it is believed to work by inhibiting the growth of bacterial and fungal cells. It is also believed to work by inducing apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial and fungal strains, including both gram-positive and gram-negative bacteria. It has also been shown to induce apoptosis in a number of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages And Limitations For Lab Experiments

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in scientific research. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are a number of future directions for research on 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid. One direction is to further investigate its potential use as a diagnostic tool for cancer and other diseases. Another direction is to explore its potential use as a therapeutic agent for bacterial and fungal infections. Additionally, further research is needed to better understand its mechanism of action and to optimize its use in lab experiments.

Scientific Research Applications

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-4-3-5-9(6-7)15-11(12-13-14-15)18-8(2)10(16)17/h3-6,8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXDTLGLJWDPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586156
Record name 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid

CAS RN

917217-91-5
Record name 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
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2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
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2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
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2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
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2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
Reactant of Route 6
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid

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